![molecular formula C18H17N3O3S B2836569 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021206-53-0](/img/structure/B2836569.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a pyridazinone moiety linked to a biphenyl sulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
3.1 Cancer Treatment
Research indicates that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide exhibits potential as an anti-cancer agent. It has been shown to selectively target cancer cells with MTAP deletions, leading to synthetic lethality . The compound's IC50 values have been determined in various assays, demonstrating effective inhibition at concentrations as low as 12 μM .
3.2 Anti-inflammatory Properties
In addition to its anti-cancer effects, this compound has been investigated for its role in modulating inflammation. Pyridazinone derivatives have been recognized for their ability to interact with formyl peptide receptors (FPRs), which play a significant role in immune response and inflammation regulation . This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Study 1: PRMT5 Inhibition
A study focused on the development of small molecule inhibitors for PRMT5 highlighted the effectiveness of this compound. The compound was validated through various biochemical assays, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), confirming its binding affinity and specificity towards PRMT5 .
Case Study 2: Modulation of FPRs
Further investigations into the modulation of FPRs revealed that derivatives of this compound can influence inflammatory responses. These studies demonstrated that modifications to the compound's structure could enhance its efficacy as an FPR agonist or antagonist, providing insights into designing targeted therapies for inflammatory conditions .
Activity | IC50 Value | Target | Reference |
---|---|---|---|
PRMT5 Inhibition | 12 μM | PRMT5-PBM Interface | |
FPR Agonist Activity | Varies | Formyl Peptide Receptors |
Table 2: Structural Modifications and Their Effects
Wirkmechanismus
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazinone derivatives and biphenyl sulfonamides. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their properties and applications .
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of a pyridazinone ring and a biphenyl sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biologische Aktivität
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a biphenyl moiety and a sulfonamide group. This unique structure is believed to contribute to its biological activities, including anticancer and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase (COX) enzymes, which play crucial roles in inflammation and tumor progression .
- Modulation of Signaling Pathways : Research indicates that this compound can modulate signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to inhibit the activation of c-Met and the downstream AKT signaling pathway, which are critical in cancer cell survival and proliferation .
Anticancer Activity
Numerous studies have reported the anticancer properties of pyridazinone derivatives, including this compound:
- Cell Proliferation Inhibition : The compound exhibits potent antiproliferative activity against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against specific cancer types .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MHCC97H | 0.002 | c-Met inhibition |
Other Pyridazinone Derivative | A549 | 0.013 | AKT pathway modulation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been highlighted in recent studies:
- Multi-target Inhibition : It has been identified as a multi-target inhibitor affecting COX-2 and 5-lipoxygenase (5-LOX), which are pivotal in the inflammatory response. This suggests its utility in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies underscore the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in MHCC97H cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18-7-4-12-19-21(18)14-13-20-25(23,24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDCQHYVYATKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.